molecular formula C13H8BrIO B1283592 4'-Bromo-3-iodobenzophenone CAS No. 96464-18-5

4'-Bromo-3-iodobenzophenone

Cat. No. B1283592
CAS RN: 96464-18-5
M. Wt: 387.01 g/mol
InChI Key: TULLZCOQGRZYMV-UHFFFAOYSA-N
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Description

4'-Bromo-3-iodobenzophenone is a compound that is structurally related to various bromo- and iodo- substituted aromatic compounds. While the specific compound this compound is not directly studied in the provided papers, related compounds such as 4-bromobenzophenone and its polymorphs have been investigated for their physical properties, crystal structures, and reactivity .

Synthesis Analysis

The synthesis of related brominated compounds typically involves condensation reactions or palladium-catalyzed coupling reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation with aromatic aminophenols . Similarly, o-bromobenzyl alcohol was used as an annulating reagent in a palladium-catalyzed cascade reaction to synthesize polycyclic aromatic hydrocarbons . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds has been characterized using various techniques such as X-ray diffraction, FT-IR, and NMR . For example, the crystal structure of 4-bromobenzophenone polymorphs was determined using single-crystal and powder X-ray diffractometry, revealing the presence of weak hydrogen bonds and halogen bonding interactions . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of brominated compounds often involves nucleophilic substitution reactions. For instance, 3-bromo-2-nitrobenzo[b]thiophene underwent aromatic nucleophilic substitution with amines . This suggests that this compound could potentially participate in similar nucleophilic substitution reactions, given the presence of a bromine atom that could be displaced by a nucleophile.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds have been extensively studied. For example, the polymorphism of 4-bromobenzophenone was investigated, revealing different melting points and crystal structures for its polymorphs . Additionally, the optical and electrochemical properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized, including their HOMO-LUMO energy levels and band gaps . These studies provide a foundation for understanding the properties of this compound, which may exhibit similar characteristics due to the presence of bromine and iodine substituents.

Scientific Research Applications

Synthesis Applications

  • Novel Aromatic Nucleophilic Substitution : 4'-Bromo-3-iodobenzophenone can be involved in aromatic nucleophilic substitution reactions. For example, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines to yield unexpected N-substituted amino derivatives, determined by spectroscopic techniques, which could be useful for synthesizing similar structures (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Photodynamic Therapy

  • Photosensitizer in Photodynamic Therapy : The compound has potential applications in photodynamic therapy, particularly in the treatment of cancer. For instance, a zinc phthalocyanine substituted with bromo and methoxy benzylidene showed high singlet oxygen quantum yield and good fluorescence properties, indicating its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Radical Scavenging and Antioxidant Properties

  • Natural Antioxidants : Bromophenols, including derivatives similar to this compound, isolated from marine algae like Rhodomela confervoides, have shown potent antioxidant and radical scavenging activities. These compounds may have potential applications in food and pharmaceuticals as natural antioxidants (Li, Li, Ji, & Wang, 2008).

Green Chemistry

  • Catalyst-Free Reactions in Water : Research involving halobenzoic acids, related to bromobenzophenones, has led to catalyst-free P-C coupling reactions in water. This represents a step towards more environmentally friendly chemistry processes (Jablonkai & Keglevich, 2015).

Antibacterial Properties

  • Antibacterial Effects : Bromophenol derivatives, structurally related to this compound, have shown antibacterial effects. This suggests potential applications in developing new antibacterial agents or treatments (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

properties

IUPAC Name

(4-bromophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULLZCOQGRZYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568107
Record name (4-Bromophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96464-18-5
Record name (4-Bromophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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